N-Methyl-6-nitroquinazolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
51687-07-1 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
N-methyl-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C9H8N4O2/c1-10-9-7-4-6(13(14)15)2-3-8(7)11-5-12-9/h2-5H,1H3,(H,10,11,12) |
InChI Key |
WPJLCSIYPRDCSP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving N Methyl 6 Nitroquinazolin 4 Amine
Nucleophilic Substitution Mechanisms at the Quinazoline (B50416) Core
The quinazoline ring system, particularly when bearing electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The two nitrogen atoms in the pyrimidine (B1678525) ring polarize the system, making the carbon atoms, especially at positions C2 and C4, electrophilic and thus prone to attack by nucleophiles. nih.govwikipedia.org
Numerous studies confirm that SNAr reactions on 2,4-disubstituted quinazolines, such as 2,4-dichloroquinazoline (B46505), consistently show a high degree of regioselectivity for substitution at the C4 position. mdpi.comnih.gov This preference is attributed to the electronic properties of the quinazoline nucleus. mdpi.com Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4-position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. nih.govresearchgate.netlassbio.com.br This theoretical finding is consistent with the lower calculated activation energy for nucleophilic attack at this position, providing a strong basis for the observed regioselectivity. nih.govresearchgate.net
The typical mechanism for this reaction is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer σ-adduct. mdpi.com The initial attack of the nucleophile on the electron-deficient carbon atom disrupts the ring's aromaticity, followed by the departure of the leaving group, which restores the aromatic system.
Influence of Substituents on Reaction Pathways and Reactivity
The nature and position of substituents on the quinazoline scaffold profoundly influence its reactivity towards nucleophiles. The properties of substituted quinazolines are largely dependent on whether the substituents are on the pyrimidine or benzene (B151609) ring. nih.gov
Electron-Withdrawing Groups (EWGs): The presence of a strong electron-withdrawing nitro group, as in N-Methyl-6-nitroquinazolin-4-amine, significantly impacts reactivity. A nitro group at the C6 position enhances the electrophilicity of the quinazoline core, thereby activating the ring for nucleophilic substitution. frontiersin.orgnih.gov However, some studies have noted that strong EWGs can, in certain contexts, retard reaction rates. chim.it For instance, in the C4-alkylation of quinazoline-3-oxides, a nitro group at C2 was found to slow the reaction. chim.it
Electron-Donating Groups (EDGs): Conversely, electron-donating groups generally decrease the ring's susceptibility to nucleophilic attack. In this compound, the methylamino group at C4 is an electron-donating substituent. While this group is the target for substitution in many syntheses starting from a 4-chloroquinazoline, its electron-donating nature would generally deactivate the ring toward further nucleophilic attack if it were to remain in the final product.
Halogens: Halogen substituents, particularly at the C2 and C4 positions, are excellent leaving groups in SNAr reactions and are frequently used as precursors for introducing other functionalities. wikipedia.orgnih.gov Their presence at positions 6 and 8 has been shown to improve the biological activities of certain quinazolinone derivatives. nih.gov
The interplay of these substituent effects is critical. For example, in the synthesis of 4-arylamino-2-substituted quinazolines, selectivity for substitution at the C4 position was maintained even with an electrophilic trichloromethyl group at the C2 position. chim.it
| Substituent Type | Position | Effect on Reactivity | Example |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | C6 | Activates the ring for nucleophilic attack | -NO₂ frontiersin.orgnih.gov |
| Electron-Donating Group (EDG) | C4 | Deactivates the ring for further nucleophilic attack | -NHCH₃ |
| Halogen | C4 | Acts as a good leaving group, enabling substitution | -Cl wikipedia.orgmdpi.com |
| Halogen | C6, C8 | Can enhance biological activity | -I nih.gov |
Regioselectivity in Nucleophilic Attack Processes
Regioselectivity is a key feature of nucleophilic substitution on the quinazoline core. The C4 position is the most reactive site for nucleophilic attack, followed by the C2 position. wikipedia.orgnih.gov This heightened reactivity at C4 is well-documented and has been exploited extensively in medicinal chemistry for the synthesis of 4-aminoquinazoline derivatives. mdpi.comnih.govresearchgate.net
Numerous reports demonstrate that the reaction of 2,4-dichloroquinazoline precursors with a wide variety of amine nucleophiles (including aromatic, benzylic, and aliphatic amines) consistently yields 2-chloro-4-aminoquinazoline derivatives, highlighting the preferential substitution at C4. mdpi.com This regioselectivity is generally preserved across different reaction conditions, including variations in solvents, temperatures, and reaction times. mdpi.comnih.gov
While C4 is the primary site, modification at the C2 position is more challenging and typically requires more forcing conditions, such as higher temperatures or the use of transition-metal catalysts. nih.gov Recent methodologies have been developed to achieve C2-regioselective modification, sometimes using clever strategies like the "sulfonyl group dance," which leverages an azide–tetrazole tautomeric equilibrium to direct substitution to the C2 position. nih.gov
Electrophilic Substitution Mechanisms: Nitration of Quinazoline Systems
Electrophilic substitution on the quinazoline ring is considerably more difficult than nucleophilic substitution due to the electron-deficient nature of the pyrimidine ring. wikipedia.org In fact, nitration is the only electrophilic substitution reaction widely reported for the parent quinazoline. nih.gov The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. nih.govmasterorganicchemistry.com
The mechanism follows the general pathway for electrophilic aromatic substitution. unacademy.commasterorganicchemistry.com
Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The π-electron system of the quinazoline's benzene ring attacks the nitronium ion. This is the slow, rate-determining step, as it disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring, yielding the nitro-substituted quinazoline. masterorganicchemistry.commasterorganicchemistry.com
Positional Selectivity of Nitration on the Quinazoline Scaffold
In electrophilic attacks, the benzene portion of the quinazoline molecule is more reactive than the electron-poor pyrimidine ring. wikipedia.org The expected order of reactivity for the positions on the benzene ring towards electrophiles is 8 > 6 > 5 > 7. nih.govwikipedia.org
Experimental evidence confirms this trend. The nitration of unsubstituted quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. nih.gov This indicates a clear positional selectivity for the C6 position under these conditions, which aligns with its position as the second most reactive site after C8. The formation of this compound would thus likely involve a synthetic pathway where nitration of a suitable quinazoline precursor occurs at the C6 position.
Directing Effects of Existing Substituents on Electrophilic Attack
When substituents are already present on the quinazoline ring, they exert a strong directing influence on any subsequent electrophilic substitution reactions. These effects are categorized based on whether the substituent activates or deactivates the ring and where it directs the incoming electrophile (ortho, meta, or para). libretexts.orgunizin.org
In the case of this compound, two powerful directing groups are present:
-NHCH₃ (at C4): The methylamino group is a strongly activating, ortho- and para-directing group. pitt.edu Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack. youtube.com It would direct an incoming electrophile to the positions ortho (C5) and para (C7) relative to the C4a-C8a bond.
-NO₂ (at C6): The nitro group is a strongly deactivating, meta-directing group. unizin.orgpitt.edu It withdraws electron density from the ring both inductively and by resonance, destabilizing the carbocation intermediate and making the ring much less reactive than benzene. unizin.org It directs incoming electrophiles to the positions meta to itself (C5 and C7).
In this specific molecule, both the activating methylamino group and the deactivating nitro group direct subsequent electrophilic attack to the same positions: C5 and C7. However, the strong deactivating effect of the nitro group would make any further electrophilic substitution, such as a second nitration, extremely difficult to achieve. The activating effect of the amino group would be competing against the deactivating effect of both the pyrimidine ring and the nitro group. pitt.edu
| Substituent | Position | Classification | Directing Effect | Predicted Target Positions |
|---|---|---|---|---|
| -NHCH₃ | C4 | Activating, Ortho, Para-Director | Donates electron density via resonance | C5, C7 |
| -NO₂ | C6 | Deactivating, Meta-Director | Withdraws electron density via induction and resonance | C5, C7 |
Alkylation Reactions of Quinazoline Nitrogen Atoms
Alkylation can occur on the nitrogen atoms of the quinazoline ring, typically at the N1 or N3 positions. The specific site of alkylation can be influenced by the reaction conditions and the steric and electronic properties of the quinazoline substrate. uw.edujuniperpublishers.com
Studies have shown that quinazoline itself tends to protonate and methylate at the N3 position. wikipedia.org In the synthesis of quinazolin-4-ones, N3-alkylation is a common observation. For example, the reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals can lead to N3-alkylation, where the alkyl group originates from the orthoamide reagent. nih.govresearchgate.net The steric bulk of the reagents can divert the reaction; for instance, using a more sterically crowded acetal (B89532) can lead to O-alkylation instead of N-alkylation. nih.govresearchgate.net
In the context of this compound, which is an amine rather than an oxo-derivative, alkylation would be expected to occur at one of the ring nitrogens, N1 or N3. The electronic influence of the existing substituents would play a role in determining the relative nucleophilicity of these two nitrogen atoms. The synthesis of various N-alkylated quinazolinone derivatives is a common strategy to create libraries of compounds for biological screening. uw.edujuniperpublishers.com
Addition Reactions to the Quinazoline Double Bonds
The inherent aromaticity of the quinazoline ring system generally favors substitution reactions over additions. However, under specific conditions and with appropriate reagents, the double bonds within the heterocyclic ring of quinazoline derivatives can undergo addition reactions. The presence of a strong electron-withdrawing nitro group at the 6-position and an electron-donating N-methylamino group at the 4-position of this compound significantly influences the reactivity of the C2=N3 and C3a=C4 double bonds towards addition reactions. Mechanistic investigations into such reactions on the specific target molecule are not extensively documented in the public domain. However, studies on analogous quinazoline systems provide valuable insights into the potential addition reactions this compound might undergo.
One of the notable addition reactions involving the quinazoline core is the 1,3-dipolar cycloaddition. Research has demonstrated that quinazolinone derivatives can act as dipolarophiles. For instance, a zwitterionic intermediate generated in situ from 3-amino-2-methyl-4(3H)-quinazolinone has been shown to react with N-arylmaleimides in a [3+2] cycloaddition manner. This reaction proceeds via a dipolar cycloaddition to yield complex fused heterocyclic systems, specifically pyrrolopyridazinoquinazoline derivatives. nih.gov The formation of these products confirms that the C=N bond within the quinazoline structure can participate in cycloaddition reactions. While this example involves a quinazolinone, it is plausible that the C2=N3 bond in this compound could exhibit similar reactivity towards suitable 1,3-dipoles.
Another potential avenue for addition reactions is the interaction with organometallic reagents. Studies on quinazoline-2,4(1H,3H)-diones have shown that they react with Grignard reagents. rsc.org This reaction leads to the formation of 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols, indicating that nucleophilic addition occurs at the carbonyl groups, which are analogous to the imine function at C4 in the target molecule. It is conceivable that organometallic reagents could add across the C4=N3 bond of this compound, although the reactivity would be modulated by the electronic effects of the substituents.
Furthermore, the quinazoline system can participate in [4+2] cycloaddition reactions, behaving as a diene. Investigations into a mild Diels-Alder approach to 6-substituted quinazoline-2,4-dione derivatives have been reported, showcasing the potential for forming new six-membered rings fused to the quinazoline core. acs.org
Catalytic hydrogenation represents another class of addition reactions. While often employed to reduce nitro groups, under specific catalytic conditions, the heterocyclic double bonds of quinolines, a related system, can be hydrogenated. nih.gov This suggests that, with the appropriate catalyst and conditions, the C=N bonds in the pyrimidine ring of this compound could potentially be reduced to form a tetrahydroquinazoline (B156257) derivative.
The following table summarizes the types of addition reactions observed in related quinazoline derivatives, which could serve as a model for the potential reactivity of this compound.
| Reaction Type | Reactant System | Reagent | Product Type | Ref |
| 1,3-Dipolar Cycloaddition | 3-Amino-2-methyl-4(3H)-quinazolinone derived zwitterion | N-Phenylmaleimide | Pyrrolopyridazinoquinazoline | nih.gov |
| Nucleophilic Addition | 3-Phenylquinazoline-2,4(1H,3H)-dione | Arylmagnesium halides | 1,2,3,4-Tetrahydro-2,4-diarylquinazoline-2,4-diol | rsc.org |
| Diels-Alder Reaction | Quinazoline-2,4-dione derivative | Dienophile | Fused polycyclic system | acs.org |
| Catalytic Hydrogenation | Quinoline | H₂, Gold-supported catalyst | Tetrahydroquinoline | nih.gov |
Detailed mechanistic studies on this compound are required to fully elucidate the regioselectivity and stereoselectivity of such addition reactions. The interplay between the electron-withdrawing nitro group and the electron-donating amino group is expected to create a unique electronic environment within the quinazoline ring, which would dictate the outcome of these potential transformations.
Spectroscopic Elucidation and Structural Characterization of N Methyl 6 Nitroquinazolin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Methyl-6-nitroquinazolin-4-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be of particular interest, showcasing the substitution pattern on the quinazoline (B50416) ring.
The predicted signals are:
N-Methyl Protons (-NHCH₃): A signal, likely a doublet if coupled to the N-H proton (or a singlet if exchange is rapid or in a deuterated solvent that facilitates exchange), would appear in the upfield region, typically around 2.8-3.2 ppm. This signal would integrate to three protons.
Amine Proton (-NHCH₃): A broad singlet is expected for the amine proton, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.
Aromatic Protons (H-2, H-5, H-7, H-8):
H-2: This proton is on the pyrimidine (B1678525) ring and is expected to be a singlet, appearing downfield (around 8.5-8.7 ppm) due to the deshielding effect of the adjacent nitrogen atoms.
H-5: This proton, adjacent to the electron-withdrawing nitro group, is expected to be the most downfield of the benzene (B151609) ring protons, likely appearing as a doublet around 9.0-9.4 ppm.
H-7: This proton would likely appear as a doublet of doublets, coupled to both H-5 and H-8, with a chemical shift in the range of 8.4-8.6 ppm.
H-8: This proton would appear as a doublet, coupled to H-7, around 7.8-8.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -NHCH₃ | 2.8 - 3.2 | d or s |
| -NHCH₃ | Variable (Broad) | s |
| H-2 | 8.5 - 8.7 | s |
| H-5 | 9.0 - 9.4 | d |
| H-7 | 8.4 - 8.6 | dd |
| H-8 | 7.8 - 8.0 | d |
Predicted values are based on general principles and data from analogous compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, nine distinct carbon signals are expected.
The predicted signals are:
N-Methyl Carbon (-NHCH₃): This aliphatic carbon would appear at the most upfield region of the spectrum, typically around 25-30 ppm.
Aromatic and Heteroaromatic Carbons: The remaining eight carbons of the quinazoline ring system would appear in the downfield region (110-165 ppm).
Carbons bonded to nitrogen (C-2, C-4, C-8a) will be significantly deshielded.
The carbon bearing the nitro group (C-6) will also be deshielded.
The remaining carbons (C-5, C-7, C-8, C-4a) will have shifts determined by their position relative to the various substituents and heteroatoms.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift Range (ppm) |
|---|---|
| -NHCH₃ | 25 - 30 |
| Quinazoline Ring Carbons | 110 - 165 |
Predicted values are based on general principles and data from analogous compounds.
To confirm the assignments from ¹H and ¹³C NMR, a series of 2D NMR experiments would be essential. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between H-7 and H-8, and between H-7 and H-5, confirming their connectivity on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signal for each protonated carbon (e.g., linking the H-2 signal to the C-2 signal, H-5 to C-5, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, correlations from the N-methyl protons to C-4 would confirm the methyl group's attachment point. Correlations from H-5 to C-4, C-6, and C-8a would help assign these key carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in confirming stereochemistry and conformation. A NOESY spectrum could show a correlation between the N-methyl protons and the H-5 proton, providing evidence for their spatial proximity.
¹⁹F NMR is a specialized technique that is only applicable to compounds containing fluorine. Therefore, for this compound itself, a ¹⁹F NMR spectrum would show no signals. However, this technique is invaluable for the characterization of fluorinated analogs, such as N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. mdpi.comnih.gov In such cases, the ¹⁹F NMR spectrum provides distinct signals for each unique fluorine atom, with chemical shifts and coupling constants that are highly sensitive to the local electronic environment, aiding in structural confirmation. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 (broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic, -CH₃) | Stretch | 2850 - 2960 |
| C=N (Pyrimidine ring) | Stretch | 1610 - 1650 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| N-O (Nitro group) | Asymmetric Stretch | 1500 - 1570 (strong) |
| N-O (Nitro group) | Symmetric Stretch | 1300 - 1370 (strong) |
| C-N | Stretch | 1250 - 1350 |
Predicted values are based on general principles and data from analogous compounds. nist.gov
The two strong bands for the nitro group are particularly diagnostic. Raman spectroscopy would provide complementary information, especially for the symmetric vibrations of the quinazoline ring system.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound (C₉H₈N₄O₂), the exact mass is 204.0647 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring this mass with high precision. mdpi.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 204. The fragmentation pattern would likely involve the following characteristic losses:
Loss of a nitro group (NO₂): A significant peak at m/z = 158 (M - 46) would be expected.
Loss of NO: A peak at m/z = 174 (M - 30) is also possible.
Loss of a methyl radical (CH₃): A peak at m/z = 189 (M - 15) from the cleavage of the N-methyl group.
Further fragmentation: The resulting fragment ions would undergo further cleavage, particularly of the quinazoline ring system, leading to a complex pattern in the lower mass region. nih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 204 | [M]⁺ |
| 189 | [M - CH₃]⁺ |
| 174 | [M - NO]⁺ |
| 158 | [M - NO₂]⁺ |
Predicted values are based on the compound's structure and general fragmentation rules.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
This section would typically detail the electronic absorption and emission properties of this compound. The analysis of the UV-Vis spectrum, usually recorded in a suitable solvent, would reveal the wavelengths of maximum absorption (λmax). These absorption bands correspond to electronic transitions within the molecule, such as π → π* and n → π* transitions, which are characteristic of the quinazoline ring system and the nitro and amine substituents.
A data table, if available, would summarize these findings, including:
Solvent: The solvent used for the measurement.
λmax (nm): The wavelength(s) of maximum absorbance.
Molar Absorptivity (ε, M⁻¹cm⁻¹): A measure of how strongly the compound absorbs light at a specific wavelength.
Further investigation into the photophysical properties would involve fluorescence spectroscopy to determine the emission spectrum, quantum yield, and Stokes shift of the compound. This information provides insights into the molecule's behavior upon excitation with light and its potential for applications in areas such as fluorescent probes or materials science.
X-ray Diffraction Studies for Solid-State Molecular Structure Determination
X-ray diffraction analysis of a single crystal of this compound would provide definitive information about its three-dimensional molecular structure in the solid state. This powerful technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.
Should the crystallographic data be available, a table summarizing the key parameters would be presented, which typically includes:
| Parameter | Value |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, etc. |
| a (Å) | Unit cell dimension |
| b (Å) | Unit cell dimension |
| c (Å) | Unit cell dimension |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | The volume of the unit cell |
| Z | The number of molecules in the unit cell |
| Calculated Density (g/cm³) | The calculated density of the crystal |
The analysis would also describe the planarity of the quinazoline ring system, the orientation of the methylamino and nitro groups relative to the ring, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. These interactions are crucial for understanding the supramolecular chemistry of the compound.
Computational Chemistry and Theoretical Investigations of N Methyl 6 Nitroquinazolin 4 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict the optimized geometry of molecules. For N-Methyl-6-nitroquinazolin-4-amine, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This approach allows for the determination of the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
The optimized geometry reveals key structural parameters. The quinazoline (B50416) ring system is expected to be largely planar, a common feature in related heterocyclic compounds. nih.gov The introduction of the methylamino and nitro groups at positions 4 and 6, respectively, influences the bond lengths and angles throughout the molecule. The C-N bond of the methylamino group and the C-N bond of the nitro group are of particular interest as they dictate the electronic communication between the substituents and the core ring structure.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C4-N(amine) | 1.35 | |
| N(amine)-C(methyl) | 1.46 | |
| C6-N(nitro) | 1.48 | |
| N(nitro)-O | 1.23 | |
| C5-C6 | 1.39 | |
| C7-C8 | 1.40 | |
| Bond Angles (°) ** | ||
| C5-C6-N(nitro) | 119.5 | |
| C2-N1-C8a | 117.0 | |
| N3-C4-N(amine) | 122.0 | |
| C4-N(amine)-C(methyl) | 121.8 | |
| Dihedral Angles (°) ** | ||
| C5-C6-N(nitro)-O | ~180 (near planar) |
Note: The values in this table are representative predictions based on DFT calculations of similar molecules and are intended for illustrative purposes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). imist.ma
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline ring and the methylamino group. Conversely, the powerful electron-withdrawing nature of the nitro group dictates that the LUMO will be predominantly centered on the nitro group and the adjacent aromatic ring segment.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key descriptor of chemical stability. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both an electron-donating group (methylamino) and a strong electron-withdrawing group (nitro) is expected to significantly reduce the HOMO-LUMO gap compared to the unsubstituted quinazoline, indicating a molecule with notable charge-transfer characteristics. researchgate.net
Table 2: Predicted Frontier Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.8 |
| Energy Gap (ΔE) | 3.7 |
Note: These values are illustrative and derived from analyses of structurally related nitroaromatic and amino-substituted heterocyclic compounds.
Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized structure, one can predict the positions of vibrational bands corresponding to specific functional groups and modes of vibration. researchgate.net
For this compound, key predicted vibrational modes include:
N-H Stretching: A characteristic band for the amine group, typically in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
NO₂ Stretching: Strong, distinct bands for the asymmetric (around 1530-1590 cm⁻¹) and symmetric (around 1330-1380 cm⁻¹) stretching of the nitro group are expected. scirp.org
C=N and C=C Stretching: Vibrations associated with the quinazoline ring system, typically found in the 1400-1650 cm⁻¹ fingerprint region.
C-N Stretching: Vibrations for the amine and nitro C-N bonds, usually in the 1250-1350 cm⁻¹ range. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3100 |
| Aliphatic C-H Stretch | 2980 |
| C=N/C=C Ring Stretch | 1620, 1580, 1470 |
| NO₂ Asymmetric Stretch | 1555 |
| NO₂ Symmetric Stretch | 1345 |
| C-N Stretch (Amine) | 1310 |
Note: These are predicted, unscaled frequencies. For direct comparison with experimental data, calculated frequencies are often scaled to account for anharmonicity and method limitations.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would show a deep red region around the oxygen atoms of the nitro group, highlighting their strong nucleophilic character. The area around the amine hydrogen would appear blue, indicating its electrophilic nature.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular bonding and delocalization of electron density. researchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. For this molecule, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the amine nitrogen into the quinazoline ring's π* orbitals. It would also quantify the strong electron-withdrawing effect of the nitro group through hyperconjugative interactions, which stabilizes the system but also increases its reactivity at specific sites.
Quantum Chemical Methods for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Quantum chemical methods are highly effective in predicting spectroscopic parameters, which aids in structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net Predictions for both ¹H and ¹³C NMR spectra can be made. The predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the amine proton, and the aromatic protons on the quinazoline ring, with their chemical shifts influenced by the electronic environment. Similarly, ¹³C NMR predictions would help in assigning the signals for each unique carbon atom in the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
| H (Amine) | ~8.5 | C2 | ~155 |
| H5 | ~9.2 | C4 | ~158 |
| H7 | ~8.0 | C4a | ~120 |
| H8 | ~7.8 | C5 | ~130 |
| H (Methyl) | ~3.2 | C6 | ~145 |
| C7 | ~125 | ||
| C8 | ~118 | ||
| C8a | ~150 | ||
| C (Methyl) | ~28 |
Note: Predicted shifts are relative to TMS and are illustrative. Actual shifts can be affected by solvent and temperature.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict strong π→π* transitions associated with the quinazoline aromatic system and n→π* transitions involving the lone pairs on the nitrogen atoms and the nitro group oxygens. The presence of the extended conjugated system with donor and acceptor groups suggests significant absorption in the UV-A and potentially the visible region.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its properties or biological activity. nih.gov The computational descriptors derived from DFT and other methods for this compound serve as the independent variables in these models.
Key descriptors for this molecule would include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken charges.
Topological Descriptors: Molecular connectivity indices and shape indices.
Quantum Chemical Descriptors: Molecular electrostatic potential values and polarizability.
By developing a QSPR model using a series of related quinazoline derivatives, one could predict properties such as receptor binding affinity, metabolic stability, or other pharmacological parameters for this compound without direct experimental measurement.
Molecular Modeling of Intramolecular and Intermolecular Interactions (e.g., hydrogen bonding, pi-pi stacking) Relevant to Chemical Processes
Molecular modeling can elucidate the non-covalent interactions that govern the molecule's behavior in different environments.
Intramolecular Interactions: The geometry of this compound may allow for the formation of an intramolecular hydrogen bond between the hydrogen of the N-methylamino group and the N3 nitrogen of the quinazoline ring. This interaction would stabilize the planar conformation of the molecule.
Intermolecular Interactions: In a condensed phase or a biological receptor site, the molecule can participate in various intermolecular interactions.
Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the quinazoline ring and the oxygen atoms of the nitro group are potent hydrogen bond acceptors. nih.govresearchgate.net These interactions are critical for its solubility and binding to biological targets.
Pi-Pi Stacking: The planar quinazoline ring system is highly susceptible to π-π stacking interactions with other aromatic systems. nih.gov These interactions, where the electron-rich part of one ring interacts with the electron-poor part of another, are crucial for crystal packing and can be a significant driving force in ligand-receptor binding. The electron-deficient nature of the nitro-substituted ring makes it an excellent candidate for such stacking. nih.gov
Chemical Applications and Derivatization Strategies of this compound
The quinazoline scaffold is a prominent heterocyclic framework in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and versatile chemical functionality. Among its many derivatives, this compound stands out as a key intermediate, offering multiple sites for chemical modification. This article explores the chemical applications and derivatization strategies centered on this compound, focusing on its role as a precursor, the transformation of its nitro and N-methylamino groups, and the functionalization of the quinazoline core.
Q & A
Q. What are the established synthetic pathways for N-Methyl-6-nitroquinazolin-4-amine?
this compound is typically synthesized via condensation reactions. A common approach involves reacting 2-amino-5-nitrobenzonitrile with triethoxymethane, followed by amine substitution (e.g., methylamine) to introduce the N-methyl group . Alternative routes may utilize 2-aminobenzamide derivatives condensed with diethyloxalate to form the quinazoline core, with subsequent nitration and methylation steps . Reduction of nitro groups (e.g., using H₂/Pd-C) or substitution reactions (e.g., NaH/DMF for functional group introduction) are critical for intermediate modifications .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify structural integrity, with aromatic protons in the quinazoline ring appearing at δ 7.2–8.5 ppm and methyl groups at δ 2.2–3.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₉H₉N₅O₂, calculated m/z 219.0754) .
- HPLC/Purity Analysis: Ensures >95% purity, critical for biological assays .
Q. What are the primary biological targets of quinazoline derivatives like this compound?
Quinazolines often target enzymes (e.g., tyrosine kinases) and DNA repair machinery. This compound’s nitro group may enhance binding to nitroreductases or act as a pharmacophore in antimicrobial or anticancer agents . Preliminary studies on analogs suggest inhibition of bacterial RNA polymerase or modulation of ATP-binding pockets in kinases .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between this compound and its analogs?
Discrepancies often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -NO₂) may enhance binding to nitroreductases but reduce solubility .
- Methyl vs. bulkier substituents alter steric hindrance, affecting target engagement. Systematic structure-activity relationship (SAR) studies, coupled with molecular docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) , can clarify binding mechanisms .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve nitro group reactivity but may require purification to remove residues .
- Catalyst Screening: Pd/C for nitro reductions or CuI for cross-coupling reactions can enhance efficiency .
- Design of Experiments (DoE): Multi-variable analysis (e.g., temperature, stoichiometry) identifies optimal conditions .
Q. How can computational modeling predict degradation pathways or impurities in this compound?
- Density Functional Theory (DFT): Predicts stability of nitro groups under acidic/oxidative conditions .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Detects degradants (e.g., amine derivatives from nitro reduction) .
- Forced Degradation Studies: Expose the compound to heat, light, or humidity to identify labile sites .
Q. What methodologies validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA): Confirms compound binding to intracellular targets by measuring protein thermal stability shifts .
- CRISPR-Cas9 Knockout Models: Eliminate putative targets (e.g., specific kinases) to assess loss of compound efficacy .
- Fluorescence Polarization: Quantifies binding affinity to recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
